Profadol Hydrochloride

Description

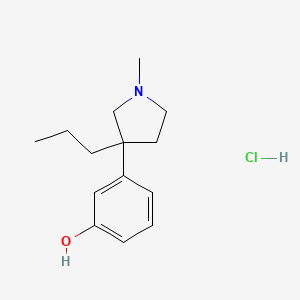

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGIZACAMIMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945925 | |

| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-31-3, 2324-94-9, 2611-33-8 | |

| Record name | Profadol hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profadol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profadol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROFADOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFADOL HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Profadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Profadol (also known by its developmental code CI-572) is limited in readily accessible scientific literature. This guide synthesizes the available information and provides a general framework for its mechanism of action based on its classification as an opioid analgesic.

Introduction

Profadol is an opioid analgesic developed by Parke-Davis in the 1960s.[1] It is structurally distinct from morphine and other phenanthrene-derived opioids. Pharmacologically, it is characterized as a mixed agonist-antagonist at the μ-opioid receptor (MOR).[1] This dual activity profile suggests a complex mechanism of action, conferring both analgesic properties and a potential ceiling effect on respiratory depression, a common adverse effect of full opioid agonists.

Core Mechanism of Action: μ-Opioid Receptor Modulation

The primary mechanism of action of Profadol is its interaction with the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1][2] As a mixed agonist-antagonist, Profadol can both activate and block the receptor, depending on the physiological context and the presence of other opioids.

-

Agonist Activity: The agonist effects of Profadol are responsible for its analgesic properties. When it binds to and activates the MOR, it initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3] The analgesic potency of Profadol is reported to be comparable to that of pethidine (meperidine).[1]

-

Antagonist Activity: Profadol also exhibits antagonistic effects at the μ-opioid receptor.[1] This means it can compete with and block the binding of other opioids, including endogenous endorphins and exogenous full agonists like morphine. The antagonistic effect of Profadol is approximately 1/50th that of nalorphine.[1] This property may limit the maximal efficacy and abuse potential of the drug.

Enantiomers

The pharmacological activity of many opioids is stereospecific. However, specific information detailing the distinct pharmacological actions of the individual enantiomers of Profadol is not available in the reviewed literature.

Downstream Signaling Pathways

As a μ-opioid receptor modulator, Profadol is presumed to trigger the canonical G-protein signaling pathway upon receptor activation. This pathway is fundamental to the analgesic effects of opioids.

-

G-Protein Coupling: Upon agonist binding, the μ-opioid receptor undergoes a conformational change, facilitating its coupling to inhibitory G-proteins (Gαi/o).[4]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[5]

Collectively, these actions decrease the excitability of neurons involved in pain pathways, resulting in analgesia.

Signaling Pathway of Profadol at the μ-Opioid Receptor

Caption: Generalized signaling pathway for Profadol's agonist activity at the μ-opioid receptor.

Quantitative Pharmacological Data

| Parameter | Description | Source |

| Receptor Target | μ-Opioid Receptor | [1] |

| Activity | Mixed Agonist-Antagonist | [1] |

| Analgesic Potency | Comparable to Pethidine | [1] |

| Antagonist Potency | 1/50th of Nalorphine | [1] |

Experimental Protocols

Specific experimental protocols used for the initial characterization of Profadol are not detailed in the available literature. However, a standard approach to characterizing a novel opioid compound would involve the following methodologies.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (like Profadol) for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the μ-opioid receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (Profadol).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

[35S]GTPγS Functional Assay

This functional assay measures the extent of G-protein activation following receptor agonism.

-

Membrane Preparation: Similar to the binding assay, membranes expressing the μ-opioid receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of the test compound (Profadol) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

G-Protein Activation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Immunoprecipitation and Scintillation Counting: The activated G-proteins with bound [35S]GTPγS are captured, and the radioactivity is quantified.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound, which indicate its potency and efficacy as an agonist.

Experimental Workflow for Opioid Compound Characterization

Caption: A typical experimental workflow for characterizing the in vitro and in vivo activity of a novel opioid compound.

Conclusion

Profadol Hydrochloride is a mixed agonist-antagonist opioid that exerts its effects primarily through the μ-opioid receptor. Its mechanism involves the activation of inhibitory G-protein signaling pathways, leading to analgesia. The antagonistic component of its activity may provide a safety advantage by limiting the maximal opioid effect. A more detailed quantitative understanding of its interaction with the μ-opioid receptor and the distinct roles of its enantiomers would require further investigation using modern pharmacological techniques.

References

- 1. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Fentanyl - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Profadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol hydrochloride, a potent opioid analgesic, is chemically known as 3-(m-hydroxyphenyl)-N-n-propylpiperidine hydrochloride. The synthesis of this active pharmaceutical ingredient (API) is a multi-step process that requires careful control to ensure high purity and yield. This technical guide provides a comprehensive overview of a common synthetic pathway for this compound, detailing the experimental protocols for each key step. Furthermore, it delves into the potential process-related impurities and degradation products that may arise during synthesis and storage. This document also outlines analytical methodologies for impurity profiling and includes visualizations of the synthesis pathway and experimental workflows to aid in understanding.

Introduction

Profadol is a centrally acting analgesic with mixed agonist-antagonist properties at opioid receptors. Its synthesis involves the construction of a 3-arylpiperidine scaffold followed by functional group manipulations. The purity of the final API is of paramount importance for its safety and efficacy. Understanding the synthesis pathway and potential impurities is crucial for process optimization, quality control, and regulatory compliance.

Synthesis Pathway of this compound

A common and well-documented synthetic route to this compound proceeds through the following key steps, starting from 3-bromoanisole:

-

Grignard Reaction: Formation of a Grignard reagent from 3-bromoanisole, which then reacts with a suitable pyridine derivative to form 3-(3-methoxyphenyl)pyridine.

-

Catalytic Hydrogenation: Reduction of the 3-(3-methoxyphenyl)pyridine to 3-(3-methoxyphenyl)piperidine.

-

N-Alkylation: Introduction of the n-propyl group onto the piperidine nitrogen.

-

Demethylation: Cleavage of the methyl ether to yield the free phenol, Profadol.

-

Salt Formation: Conversion of the Profadol free base to its hydrochloride salt.

The overall synthesis pathway is depicted below:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

-

Reaction: The Grignard reagent is prepared from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF). This is followed by a coupling reaction with 3-bromopyridine.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-bromoanisole in anhydrous THF to the magnesium suspension. The reaction is initiated with gentle heating.

-

After the Grignard reagent formation is complete, cool the reaction mixture.

-

Slowly add a solution of 3-bromopyridine in anhydrous THF.

-

Reflux the mixture for several hours.

-

Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Reaction: The pyridine ring of 3-(3-methoxyphenyl)pyridine is reduced to a piperidine ring via catalytic hydrogenation.

-

Procedure:

-

Dissolve 3-(3-methoxyphenyl)pyridine in a suitable solvent such as methanol or glacial acetic acid.

-

Add a catalytic amount of platinum(IV) oxide (Adams' catalyst).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Reaction: The secondary amine of 3-(3-methoxyphenyl)piperidine is alkylated with an n-propyl halide.

-

Procedure:

-

Dissolve 3-(3-methoxyphenyl)piperidine in an appropriate solvent like acetonitrile or DMF.

-

Add a base such as potassium carbonate or triethylamine to act as a proton scavenger.

-

Add 1-bromopropane to the mixture.

-

Heat the reaction mixture with stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

-

-

Reaction: The methyl ether of 3-(3-methoxyphenyl)-N-propylpiperidine is cleaved to yield the phenolic hydroxyl group.

-

Procedure:

-

Dissolve 3-(3-methoxyphenyl)-N-propylpiperidine in a suitable solvent like dichloromethane or acetic acid.

-

Add a demethylating agent such as hydrobromic acid (HBr) or boron tribromide (BBr3).

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and carefully neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude Profadol.

-

-

Reaction: The Profadol free base is converted to its hydrochloride salt for improved stability and solubility.

-

Procedure:

-

Dissolve the purified Profadol free base in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Impurity Profiling

Impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.

Process-Related Impurities

The following table summarizes potential impurities that can arise from each step of the synthesis.

| Synthesis Step | Potential Impurities | Structure |

| 1. Grignard Reaction | 3,3'-Bisanisole | 3-MeO-Ph-Ph-3-OMe |

| Unreacted 3-Bromoanisole | 3-MeO-Ph-Br | |

| Unreacted 3-Bromopyridine | 3-Br-Py | |

| 2. Catalytic Hydrogenation | Incompletely hydrogenated intermediates (e.g., tetrahydropyridine derivatives) | C12H15NO |

| Over-reduced products (e.g., reduction of the phenyl ring) | C12H23NO | |

| 3. N-Propylation | Unreacted 3-(3-methoxyphenyl)piperidine | C12H17NO |

| Di-propylation products (quaternary ammonium salt) | C18H32NO+ | |

| 4. Demethylation | Incompletely demethylated starting material | C15H23NO |

| Products of side reactions due to harsh acidic conditions | Various |

Degradation Products

This compound, being a phenolic compound, is susceptible to oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products.

A logical workflow for identifying and characterizing impurities is presented below:

Figure 2: Workflow for impurity identification and characterization.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of this compound and its impurities.

HPLC Method for Impurity Profiling

A typical reversed-phase HPLC method for impurity profiling would involve:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure good peak shape for the amine-containing analytes.

-

Detection: UV detection at a wavelength where Profadol and its potential impurities have significant absorbance (e.g., around 270 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative data that would be generated during process development and validation. Actual data will vary depending on the specific reaction conditions and analytical methods used.

| Parameter | Value |

| Synthesis Yields | |

| Step 1: 3-(3-Methoxyphenyl)pyridine | 60-70% |

| Step 2: 3-(3-Methoxyphenyl)piperidine | >90% |

| Step 3: N-propylation | 75-85% |

| Step 4: Demethylation | 60-70% |

| Step 5: Salt Formation | >95% |

| Impurity Levels (Typical) | |

| Any single unknown impurity | ≤ 0.10% |

| Total impurities | ≤ 0.50% |

| HPLC Method Validation | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | ~0.01% |

| LOQ | ~0.03% |

Conclusion

The synthesis of this compound is a well-established but intricate process that requires careful monitoring and control to minimize the formation of impurities. This technical guide has provided a detailed overview of a common synthetic route, potential impurities, and analytical strategies for their control. A thorough understanding of these aspects is essential for any researcher, scientist, or drug development professional working with this important analgesic compound. The provided diagrams and tables serve as a valuable resource for visualizing the chemical transformations and organizing the critical data associated with the synthesis and quality control of this compound.

Navigating the Pharmacokinetics of Profadol Hydrochloride in Rodent Models: An In-depth Technical Guide

Disclaimer: Extensive research for publicly available data on the pharmacokinetics of Profadol Hydrochloride in rodent models did not yield specific quantitative or procedural information. Profadol, identified chemically as m-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol[1], appears to be a compound with limited recent scientific literature concerning its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.

In light of this, and to provide a valuable resource for researchers in a related field of study, this guide will focus on the pharmacokinetics of Propofol , a similarly named but chemically distinct intravenous anesthetic agent for which a substantial body of literature in rodent models exists. The methodologies and data presentation formats provided herein for Propofol can serve as a comprehensive template for designing and interpreting future pharmacokinetic studies of this compound, should it become a subject of renewed interest.

Propofol Pharmacokinetics in Rodent Models: A Comprehensive Overview

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Understanding its pharmacokinetic profile in rodent models is crucial for preclinical assessment of its efficacy and safety, as well as for the development of new formulations and delivery systems.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Propofol in rats and mice, compiled from various studies. These values can vary depending on the specific strain, sex, age, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Propofol in Rats

| Parameter | Value | Species/Strain | Dosing | Reference |

| Clearance (Cl) | 30-80 mL/kg/min | Rat | Single bolus | [2] |

| Volume of Distribution at Steady State (Vdss) | 2-10 x body weight | Rat | Single bolus | [2] |

| Volume of Distribution (Central Compartment, Vc) | Increased 10-fold (lipid-free vs. emulsion) | Rat | Intravenous | [3] |

| Volume of Distribution at Steady State (Vdss) | Increased 3-fold (lipid-free vs. emulsion) | Rat | Intravenous | [3] |

| Oral Bioavailability (from Fospropofol) | 20-70% (dose-dependent) | Sprague-Dawley Rat | Oral gavage | [4] |

| Intraduodenal Bioavailability (from Fospropofol) | ~100% | Sprague-Dawley Rat | Intraduodenal | [4] |

Table 2: Pharmacokinetic Parameters of Propofol in Mice

| Parameter | Value | Species/Strain | Dosing | Reference |

| Time to Peak Concentration (Serum) | ~1 min | Mouse | 32 mg/kg IV | [5] |

| Time to Peak Concentration (Brain) | ~3 min | Mouse | 32 mg/kg IV | [5] |

| Elimination Half-life (Brain) | 9.6 ± 0.5 min | Mouse | 32 mg/kg IV | [5] |

| Oral Bioavailability (estimated) | ~6% | Mouse | Oral | [6] |

Experimental Protocols

The following section details typical methodologies employed in the pharmacokinetic evaluation of Propofol in rodent models.

1. Animal Models and Preparation:

-

Species: Sprague-Dawley or Wistar rats, and various strains of mice are commonly used.

-

Housing and Acclimatization: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity. They are allowed to acclimatize for a period before the experiment.

-

Surgical Preparation (for intravenous studies): For serial blood sampling, animals are often surgically instrumented with catheters in a major blood vessel, such as the femoral or jugular vein for drug administration and the carotid or femoral artery for blood collection. This is typically performed under anesthesia a day or two before the pharmacokinetic study to allow for recovery.

2. Drug Formulation and Administration:

-

Formulation: Propofol is a lipophilic drug and is commonly formulated as a lipid emulsion for intravenous administration. Studies may also investigate alternative formulations, such as lipid-free preparations, to assess the impact on pharmacokinetics.[3]

-

Dosing:

-

Intravenous (IV) Bolus: A single, rapid injection is administered to determine initial distribution and elimination kinetics.

-

Intravenous Infusion: A continuous infusion is used to achieve and maintain steady-state concentrations.

-

Oral Gavage: For bioavailability studies, the drug is administered directly into the stomach using a gavage needle.

-

3. Sample Collection:

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases.

-

Tissue Distribution: To assess distribution into various organs, animals are euthanized at different time points, and tissues of interest (e.g., brain, liver, kidney, fat) are harvested.

-

Sample Processing: Blood samples are typically centrifuged to separate plasma or serum, which is then stored frozen until analysis. Tissues are homogenized before extraction.

4. Bioanalytical Method:

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for quantifying Propofol concentrations in biological matrices.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the sensitive and specific determination of Propofol levels.[7][8]

-

Sample Preparation: Prior to analysis, samples undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug from endogenous components.

5. Pharmacokinetic Analysis:

-

Non-compartmental Analysis: This method is used to calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), clearance (Cl), volume of distribution (Vd), and half-life (t½).

-

Compartmental Modeling: The plasma concentration-time data is often fitted to a one-, two-, or three-compartment model to describe the drug's movement between different physiological compartments. A three-compartment model is often used to describe Propofol's pharmacokinetics.[2]

Mandatory Visualizations

The following diagrams illustrate common workflows in Propofol pharmacokinetic studies.

Caption: Intravenous Bolus Pharmacokinetic Study Workflow in Rodents.

References

- 1. Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)- [webbook.nist.gov]

- 2. The pharmacokinetics of propofol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. [Elimination half-life of propofol in effect-site of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isaponline.org [isaponline.org]

- 7. Altitude effect on Propofol Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

Pharmacodynamics of Profadol Hydrochloride at Mu-Opioid Receptors: A Technical Overview and Methodological Guide

Foreword for the Reader: Extensive literature searches for quantitative pharmacodynamic data regarding profadol hydrochloride's interaction with mu-opioid receptors have revealed a significant scarcity of specific in vitro binding and functional data (such as Kᵢ, EC₅₀, and Eₘₐₓ values). The available information primarily characterizes profadol as a selective mu-opioid receptor agonist based on in vivo studies. This guide, therefore, aims to provide a comprehensive overview of the established experimental protocols and signaling pathways relevant to the characterization of mu-opioid receptor agonists, which would be applicable to the study of this compound. While direct quantitative data for profadol is not presented due to its absence in readily accessible scientific literature, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the methodologies used to elucidate the pharmacodynamics of such compounds.

Introduction to this compound

Profadol is an opioid analgesic that has been characterized in preclinical studies as a selective mu (µ) opioid receptor agonist. This selectivity was demonstrated in studies where its effects on urine output in rats were antagonized by the selective mu-receptor antagonist, beta-funaltrexamine. As a mu-opioid receptor agonist, profadol is expected to exert its analgesic and other pharmacological effects through the activation of these receptors, which are key components of the endogenous pain-modulating system.[1]

Mu-Opioid Receptor Signaling Pathways

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like profadol, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o).

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The dissociation of the Gβγ subunit from the Gα subunit also leads to the modulation of ion channels, primarily the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3] These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of mu-opioid agonists.

Quantitative Pharmacodynamic Parameters

The interaction of a ligand with its receptor is quantified by several key pharmacodynamic parameters. These are typically determined through in vitro assays.

| Parameter | Description | Typical Assay |

| Kᵢ (Inhibition Constant) | Represents the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. | Radioligand Binding Assay |

| EC₅₀ (Half-maximal Effective Concentration) | The concentration of a ligand that produces 50% of its maximal effect. It is a measure of the ligand's potency. | GTPγS Functional Assay, cAMP Accumulation Assay |

| Eₘₐₓ (Maximum Effect) | The maximum response achievable by a ligand. It is a measure of the ligand's efficacy. | GTPγS Functional Assay, cAMP Accumulation Assay |

Experimental Protocols for Mu-Opioid Receptor Characterization

The following sections detail the standard experimental methodologies used to determine the pharmacodynamic profile of a mu-opioid receptor agonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.

Methodology:

-

Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the human mu-opioid receptor) or from brain tissue (e.g., rat brain homogenates).

-

Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl and MgCl₂, to maintain pH and ionic strength.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

GTPγS Functional Assay

This functional assay measures the activation of G-proteins following agonist binding to the mu-opioid receptor. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[4]

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the mu-opioid receptor are used.

-

Assay Buffer: The buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[4]

-

Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the Gα subunits is separated from the unbound [³⁵S]GTPγS by filtration.

-

Quantification: The amount of radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[5]

Methodology:

-

Cell Culture: Whole cells expressing the mu-opioid receptor are used.

-

Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase and increases intracellular cAMP levels, such as forskolin.

-

Agonist Treatment: The cells are then treated with varying concentrations of the mu-opioid receptor agonist (e.g., this compound).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the agonist concentration. A dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for the inhibition of cAMP production.

Logical Relationship of Pharmacodynamic Events

The binding of profadol to the mu-opioid receptor is the initial event that triggers a series of downstream cellular responses. This logical flow from receptor binding to the ultimate physiological effect is a cornerstone of its mechanism of action.

Conclusion

References

- 1. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

Profadol Hydrochloride: An Examination of its Physicochemical Properties for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol hydrochloride is an opioid analgesic with a history of investigation for its pain-relieving properties.[1][2] This technical guide addresses the critical, yet sparsely documented, aspects of its solubility and stability in common research buffers. Due to the limited availability of specific quantitative data for this compound in the public domain, this document provides a comprehensive framework of standard experimental protocols for determining these essential parameters. Furthermore, it outlines the known signaling pathway of Profadol and furnishes a logical workflow for researchers to characterize its behavior in aqueous buffer systems, a prerequisite for reliable in vitro and in vivo studies.

Introduction to this compound

This guide will equip researchers with the necessary methodologies to determine these properties empirically.

Understanding and Determining Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical factor influencing its bioavailability and formulation development. While specific solubility data for this compound in research buffers is not extensively published, researchers can determine it using established methodologies.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound in a buffer solution:

-

pH: The ionization state of this compound will change with the pH of the buffer, which can dramatically affect its solubility.

-

Buffer Composition: The ionic strength and specific ions present in the buffer (e.g., phosphate, tris) can influence solubility.

-

Temperature: Solubility is generally temperature-dependent.

-

Presence of Co-solvents: Organic solvents are sometimes added to buffers to increase the solubility of hydrophobic compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific research buffer at a controlled temperature.

Materials:

-

This compound

-

Selected research buffer (e.g., PBS, pH 7.4)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation: Prepare the desired research buffer at the target pH and temperature.

-

Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer under the tested conditions.

Data Presentation: Solubility of this compound

While specific data is unavailable, the results from the above protocol should be presented in a clear, tabular format for easy comparison.

| Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| PBS (7.4) | 25 | To be determined | To be determined |

| Tris-HCl (7.4) | 25 | To be determined | To be determined |

| HEPES (7.4) | 25 | To be determined | To be determined |

| PBS (7.4) | 37 | To be determined | To be determined |

| Tris-HCl (7.4) | 37 | To be determined | To be determined |

| HEPES (7.4) | 37 | To be determined | To be determined |

Table 1: Proposed table for summarizing experimentally determined solubility data for this compound.

Stability Assessment in Research Buffers

The stability of a compound in solution is crucial for ensuring that the concentration remains constant throughout an experiment. Degradation can lead to inaccurate results and the formation of potentially confounding byproducts.

Factors Affecting Stability

-

pH: Hydrolysis is a common degradation pathway that is often pH-dependent.

-

Temperature: Higher temperatures generally accelerate degradation reactions.

-

Light: Photodegradation can occur with light-sensitive compounds.

-

Oxygen: Oxidation is another common degradation pathway.

Experimental Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify the degradation products and pathways of a drug substance.

Objective: To assess the stability of this compound in a specific research buffer under various stress conditions.

Materials:

-

This compound solution of known concentration in the selected buffer

-

pH meter

-

Incubators/water baths

-

Light chamber (for photostability)

-

HPLC with a stability-indicating method

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Oxidizing agent (e.g., H₂O₂)

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in the chosen buffer.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acidic/Basic Conditions: Adjust the pH of the solution with acid or base and incubate at a set temperature.

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Oxidative Stress: Add an oxidizing agent like hydrogen peroxide.

-

Photostability: Expose the solution to a controlled light source.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the parent drug from its degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate.

Data Presentation: Stability of this compound

The results of the stability studies should be tabulated to show the percentage of the compound remaining over time under different conditions.

| Buffer (pH) | Condition | Time (hours) | % Profadol HCl Remaining | Degradation Products Observed |

| PBS (7.4) | 25°C | 0 | To be determined | To be determined |

| 24 | To be determined | To be determined | ||

| 40°C | 0 | To be determined | To be determined | |

| 24 | To be determined | To be determined | ||

| Tris-HCl (7.4) | 25°C | 0 | To be determined | To be determined |

| 24 | To be determined | To be determined |

Table 2: Proposed table for summarizing experimentally determined stability data for this compound.

Signaling Pathway and Experimental Workflow

Known Signaling Pathway of Profadol

Profadol is characterized as a mixed agonist-antagonist of the µ-opioid receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR). Upon binding, an agonist would typically initiate a signaling cascade that leads to the analgesic effect.

Figure 1: Simplified signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for researchers to characterize the solubility and stability of this compound.

Figure 2: Logical workflow for solubility and stability testing.

Conclusion

References

Stereospecific Synthesis of Profadol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol, a potent opioid analgesic, possesses two stereocenters, leading to the existence of four possible stereoisomers. The pharmacological activity of these enantiomers can differ significantly, making the development of stereospecific synthetic routes crucial for producing enantiomerically pure forms for research and potential therapeutic applications. This technical guide provides a comprehensive overview of potential strategies for the stereospecific synthesis of Profadol enantiomers. Due to a notable scarcity of published literature directly detailing the stereospecific synthesis of Profadol, this document outlines plausible synthetic pathways for racemic Profadol and focuses on established methodologies for the asymmetric synthesis and chiral resolution of analogous substituted piperidine systems. Detailed experimental protocols for these key analogous reactions are provided, and quantitative data from relevant literature are summarized to guide researchers in developing a robust stereospecific synthesis of Profadol.

Introduction to Profadol and the Importance of Chirality

Profadol, chemically known as 1-(m-hydroxyphenyl)-2-methyl-3-phenethylpiperidine, is a synthetic opioid analgesic with a complex stereochemistry that significantly influences its biological activity. The presence of two chiral centers at the C2 and C3 positions of the piperidine ring gives rise to four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize stereochemically pure enantiomers of Profadol is of paramount importance for elucidating the structure-activity relationships and for the development of safer and more effective analgesics.

This guide will first present a feasible synthetic route to racemic Profadol. Subsequently, it will delve into advanced stereoselective strategies, including asymmetric synthesis and chiral resolution, that could be adapted to produce the individual enantiomers of Profadol, drawing upon established methods for structurally related piperidine derivatives.

Proposed Synthesis of Racemic Profadol

A likely synthetic route to racemic Profadol would involve the initial construction of the 2-methyl-3-phenethylpiperidine core, followed by N-arylation. A plausible disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of racemic Profadol.

A forward synthesis could commence with a Michael addition of a suitable amine to an α,β-unsaturated carbonyl compound, followed by cyclization and reduction to form the piperidine ring. The phenethyl group could be introduced via various methods, including alkylation or Wittig-type reactions prior to cyclization. The final step would involve the N-arylation with a protected m-hydroxyphenyl group, followed by deprotection.

Stereospecific Strategies for Profadol Enantiomers

The key challenge in the synthesis of Profadol enantiomers lies in the stereocontrolled formation of the C2 and C3 centers of the piperidine ring. Two primary strategies can be envisioned: asymmetric synthesis to directly form the desired enantiomer, or chiral resolution of a racemic mixture.

Asymmetric Synthesis of Substituted Piperidines

Asymmetric synthesis offers an efficient route to enantiomerically pure compounds by employing chiral auxiliaries, catalysts, or reagents. Several methods for the asymmetric synthesis of 2,3-disubstituted piperidines have been reported and could be adapted for Profadol.

This approach involves the temporary incorporation of a chiral molecule (auxiliary) to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Experimental Workflow:

Caption: Workflow for chiral auxiliary-mediated synthesis.

Representative Experimental Protocol (Adapted from analogous systems):

-

Attachment of Chiral Auxiliary: An achiral piperidine precursor (e.g., a tetrahydropyridine derivative) is reacted with a chiral auxiliary, such as a derivative of (S)-(-)-1-phenylethylamine or an Evans auxiliary.

-

Diastereoselective Alkylation: The resulting chiral adduct is deprotonated with a strong base (e.g., LDA or n-BuLi) at low temperature (-78 °C) and then reacted with an electrophile (e.g., a phenethyl halide) to introduce the C3 substituent. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Purification: The diastereomeric mixture is separated using column chromatography or fractional crystallization.

-

Cleavage of Auxiliary: The chiral auxiliary is removed under specific conditions (e.g., acid hydrolysis or hydrogenolysis) to yield the enantiomerically enriched 2,3-disubstituted piperidine.

The use of a chiral catalyst to control the stereochemistry of a reaction is a highly efficient method. For the synthesis of the Profadol core, an asymmetric hydrogenation of a suitably substituted tetrahydropyridine or a catalytic asymmetric conjugate addition could be employed.

Signaling Pathway for Asymmetric Hydrogenation:

Molecular formula and weight of Profadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical summary of the available physicochemical properties of Profadol Hydrochloride. Due to the limited publicly accessible, in-depth experimental and pharmacological data, this guide focuses on the foundational molecular information. The molecular formula and weight have been established and are presented herein. Extensive searches for detailed experimental protocols, signaling pathways, and comprehensive pharmacodynamic data specific to this compound did not yield sufficient information for a detailed whitepaper. It is crucial to distinguish Profadol from the more extensively documented anesthetic agent, Propofol, as searches often yield results for the latter.

Physicochemical Properties

This compound is a chemical compound for which the fundamental molecular characteristics have been determined. This data is essential for any further research or development activities.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO | [1] |

| Molecular Weight | 255.78 g/mol | [1][2] |

| Parent Compound | Profadol | [1] |

| Component Compounds | Hydrochloric Acid | [1] |

Structural Information

Further details on the chemical structure of this compound are available through public chemical databases.

| Identifier | Value |

| IUPAC Name | 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride |

| SMILES | CCCC1(CCN(C)C1)c2cccc(c2)O.Cl |

| InChI | InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H |

Data Limitations and Distinction from Propofol

Extensive literature searches for detailed experimental protocols, in-vivo or in-vitro study results, and defined signaling pathways for this compound did not provide substantial technical information. The scientific community has significantly more published research on the intravenous anesthetic agent Propofol . It is imperative for researchers to recognize that Profadol and Propofol are distinct chemical entities.

To illustrate the clear distinction and to aid researchers in avoiding data misattribution, a logical diagram is provided below.

Conclusion

This technical guide provides the core molecular formula and weight for this compound. Researchers and drug development professionals are advised that there is a significant lack of in-depth, publicly available information regarding the experimental protocols, pharmacodynamics, and signaling pathways for this compound. Care must be taken to differentiate this compound from the well-documented anesthetic, Propofol. Further investigation into proprietary or non-public databases may be required to obtain more detailed technical information.

References

Methodological & Application

Application Notes and Protocols: The Use of Propofol in Rodent Models of Neuropathic Pain

Note: The initial request specified "Profadol Hydrochloride." However, extensive literature searches did not yield significant findings for this compound in the context of neuropathic pain research. The search results consistently highlighted the use of Propofol , a widely used intravenous anesthetic, for its analgesic properties in rodent models of neuropathic pain. Therefore, these application notes and protocols are based on the extensive research available for Propofol.

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant challenge in clinical management. Rodent models are indispensable tools for investigating the underlying mechanisms and for the preclinical evaluation of novel analgesics. Propofol, a short-acting intravenous anesthetic, has demonstrated promising analgesic effects in various rodent models of neuropathic pain. These application notes provide an overview of the use of propofol in this research area, including its mechanisms of action, relevant experimental protocols, and key findings.

Mechanisms of Action in Neuropathic Pain

Propofol is understood to alleviate neuropathic pain through multiple signaling pathways. Its primary anesthetic action involves the potentiation of GABA-A receptor activity. However, in the context of neuropathic pain, its analgesic effects are also attributed to the modulation of several other key signaling cascades:

-

Inhibition of the Notch Signaling Pathway: Propofol has been shown to upregulate microRNA-140-3p, which in turn downregulates Jagged-1 (JAG1), a key ligand for the Notch receptor. This inhibition of the Notch signaling pathway is associated with a reduction in neuroinflammation and neuropathic pain.[1]

-

Regulation of the GluN2B-p38MAPK/EPAC1 Pathway: In the spinal cord, propofol can inhibit the phosphorylation of the NMDA receptor subunit GluN2B and downstream signaling molecules like p38 MAPK and EPAC1. This action is thought to reduce central sensitization, a key component of neuropathic pain.[2][3][4][5]

-

Upregulation of PPARγ and Inhibition of the Wnt/β-catenin Pathway: Propofol has been found to increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This upregulation of PPARγ can subsequently inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in neuroinflammation and astrocyte activation, thereby ameliorating neuropathic pain.[6]

-

Modulation of the PTEN/PI3K/IL-6 Pathway: Propofol can activate Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the PI3K/AKT signaling pathway. This leads to a decrease in the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), contributing to its analgesic effect.[7]

-

Inhibition of HCN1 Channels: Propofol can directly inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN1 subtype, which are known to contribute to neuronal hyperexcitability in neuropathic pain states.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of propofol on behavioral outcomes in rodent models of neuropathic pain.

Table 1: Effect of Propofol on Mechanical Allodynia

| Rodent Model | Propofol Dose | Administration Route | Outcome Measure | Result | Reference |

| Chronic Constriction Injury (CCI) | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Mechanical Threshold (PWMT) | Significantly increased PWMT compared to control | [1] |

| Plantar Incision | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Threshold (PWT) | Significantly reduced mechanical pain within 2h post-incision | [2][5] |

| Complete Freund's Adjuvant (CFA) | 10, 20, 40 mg/kg | Intravenous Injection | Mechanical Withdrawal Threshold (MWT) | Significantly improved MWT at 1, 4, 7, and 14 days | [10] |

| Chronic Post-Ischemic Pain (CPIP) | 0.6 mg/kg/min | Intravenous Infusion | Paw Withdrawal Threshold (PWT) | Increased PWT by 32.41% on post-operative day 3 | [7] |

Table 2: Effect of Propofol on Thermal Hyperalgesia

| Rodent Model | Propofol Dose | Administration Route | Outcome Measure | Result | Reference |

| Chronic Constriction Injury (CCI) | 1.5 mg/kg/min | Intravenous Infusion | Paw Withdrawal Thermal Latency (PWTL) | Significantly increased PWTL compared to control | [1] |

| Chronic Constriction Injury (CCI) | Not Specified | Not Specified | Paw Withdrawal Latency (PWL) | Significantly increased PWL | [6] |

| Complete Freund's Adjuvant (CFA) | 10, 20, 40 mg/kg | Intravenous Injection | Thermal Withdrawal Latency (TWL) | Significantly improved TWL at 1, 4, 7, and 14 days | [10] |

Experimental Protocols

Rodent Models of Neuropathic Pain

Several well-established rodent models are used to study neuropathic pain.[11][12][13][14] The choice of model depends on the specific research question.

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury, which mimics features of human neuropathic pain.

-

Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.

-

Partial Sciatic Nerve Ligation (PSNL): In this model, a portion of the sciatic nerve is tightly ligated.

-

Complete Freund's Adjuvant (CFA) Model: While primarily a model of inflammatory pain, the persistent inflammation induced by CFA can lead to a neuropathic pain state.[10] A subcutaneous injection of CFA into the plantar surface of the hind paw induces a localized and persistent inflammation.

Drug Administration

Propofol is typically administered intravenously.

-

Intravenous (IV) Infusion: For continuous administration, an infusion pump is used to deliver propofol at a constant rate (e.g., 1.5 mg/kg/min) via a catheter implanted in the lateral tail vein.[2][5]

-

Intravenous (IV) Injection: For single-dose studies, propofol can be injected directly into the tail vein at various dosages (e.g., 10, 20, or 40 mg/kg).[10]

Behavioral Assays for Pain Assessment

Behavioral tests are crucial for quantifying the analgesic effects of propofol.[15]

-

Mechanical Allodynia Assessment (von Frey Test):

-

Place the rodent on an elevated mesh floor and allow it to acclimate for at least 30 minutes.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal, licking, or flinching of the paw.

-

The paw withdrawal threshold (PWT) is determined using the up-down method or by recording the filament force that elicits a 50% response rate.

-

-

Thermal Hyperalgesia Assessment (Hargreaves Test):

-

Place the rodent in a plexiglass chamber on a glass floor and allow it to acclimate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

-

Cold Allodynia Assessment (Acetone Test):

-

Place the rodent on an elevated mesh floor.

-

Apply a drop of acetone to the plantar surface of the hind paw.

-

The frequency and duration of paw lifting, licking, or flinching are recorded over a set period.

-

Visualization of Pathways and Workflows

Caption: General experimental workflow for evaluating propofol in rodent neuropathic pain models.

Caption: Simplified signaling pathways of propofol's analgesic effects in neuropathic pain.

References

- 1. Propofol alleviates neuropathic pain in chronic constriction injury rat models via the microRNA-140-3p/Jagged-1 peptide/Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Propofol Alleviates Neuropathic Pain Induced by Chronic Contractile Injury by Regulating the Spinal glun2b-p38mapkepac1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researcherslinks.com [researcherslinks.com]

- 6. Propofol ameliorates neuropathic pain and neuroinflammation through PPAR γ up-regulation to block Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sub-anaesthetic dose of propofol attenuates mechanical allodynia in chronic post-ischaemic pain via regulation of PTEN/PI3K/IL-6 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. painmd.tv [painmd.tv]

- 9. Potential New Drug for Neuropathic Pain | PainScale [painscale.com]

- 10. The Molecular Mechanisms Associated with the Effects of Propofol in a Rat Model of Pain Due to Inflammation Following Injection with Complete Freund’s Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. criver.com [criver.com]

- 14. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdbneuro.com [mdbneuro.com]

Application Notes and Protocols for Dosing and Administration of Anesthetic Agents in Animal Studies

A Note on Profadol Hydrochloride:

Given the detailed nature of the user request and the common use of a similarly named intravenous anesthetic, Propofol , in animal research, it is possible that "this compound" was a typographical error. Therefore, the following detailed Application Notes and Protocols are provided for Propofol . This information is widely available and will serve as a comprehensive guide for researchers utilizing this agent in animal studies.

Application Notes and Protocols: Propofol Dosing and Administration for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting, intravenous hypnotic agent used for the induction and maintenance of anesthesia in a variety of animal species.[4][5] Its rapid onset of action, short duration, and smooth recovery profile make it a popular choice for many research procedures.[4][5] This document provides detailed information on the dosing and administration of Propofol for animal studies, based on established veterinary practices and research publications.

Data Presentation: Quantitative Dosing Information

The following tables summarize recommended intravenous (IV) doses of Propofol for induction of anesthesia in various animal models. Doses can be influenced by the animal's health status, age, and concurrent medications, particularly preanesthetic sedatives which can significantly reduce the required dose of Propofol.[6][7]

Table 1: Propofol Induction Doses (mg/kg, IV) in Dogs

| Premedication Status | Induction Dose (mg/kg) | Reference(s) |

| Unpremedicated | 6.5 - 6.9 | [2][8] |

| Premedicated (Acepromazine) | 4.0 - 4.3 | [2][8] |

| Premedicated (α-2 agonist, e.g., Medetomidine) | 1.0 | [8] |

Table 2: Propofol Induction Doses (mg/kg, IV) in Cats

| Premedication Status | Induction Dose (mg/kg) | Reference(s) |

| Unpremedicated | 8.0 - 10.1 | [8][9] |

| Premedicated (Acepromazine) | 6.0 - 7.1 | [2][8] |

| Premedicated (α-2 agonist) | 1.2 | [8] |

Table 3: Propofol Dosing in Other Laboratory Animals

| Animal Model | Route | Induction Dose (mg/kg) | Maintenance Dose | Reference(s) |

| Rabbit | IV | 5.0 (with Midazolam) | - | [4] |

| Rat | IV | - | - | [10][11] |

| Pig | IV | - | - | [10][11] |

Note: Specific dosing information for rats and pigs was not detailed in the provided search results, though they are listed as species in which Propofol's pharmacokinetics have been studied.[10][11]

Experimental Protocols

3.1. Materials

-

Propofol injectable emulsion (typically 10 mg/mL)

-

Sterile syringes and needles of appropriate size for the animal

-

Intravenous catheter (optional, but recommended for repeated dosing or infusions)

-

70% ethanol or other suitable antiseptic for injection site preparation

-

Animal restraining device, if necessary

-

Monitoring equipment (e.g., pulse oximeter, ECG)

3.2. Preparation of Propofol

-

Propofol is a lipid-based emulsion and should be visually inspected for separation or contamination before use. Gently shake the vial if it has been sitting for a prolonged period.[8]

-

Aseptically draw the required volume of Propofol into a sterile syringe.

-

If dilution is necessary, use a sterile 5% dextrose solution.[12] However, for most induction protocols, Propofol is administered undiluted.

3.3. Administration Procedure (Intravenous)

-

Animal Preparation: Properly restrain the animal. For intravenous administration, common sites include the cephalic vein in dogs and cats, the marginal ear vein in rabbits, or the tail vein in rodents. Shave and aseptically prepare the injection site.

-

Bolus Injection for Anesthetic Induction:

-

Administer approximately one-quarter to one-third of the calculated dose intravenously over 15-30 seconds.

-

Pause for 30-60 seconds to observe the anesthetic depth. Signs of induction include loss of righting reflex, muscle relaxation, and loss of jaw tone.

-

Continue to administer the remaining dose to effect, i.e., until the desired level of anesthesia is achieved, typically sufficient for endotracheal intubation. Titrating the dose to the individual animal's response is crucial to avoid overdose and minimize side effects such as apnea.[7]

-

-

Maintenance of Anesthesia:

-

Intermittent Bolus: If the procedure is short, anesthesia can be maintained by administering small, incremental boluses of Propofol (e.g., 1-2 mg/kg) as needed, based on the animal's response to surgical stimulation.

-

Constant Rate Infusion (CRI): For longer procedures, a CRI can provide a more stable plane of anesthesia. The infusion rate should be calculated based on the specific animal and the desired anesthetic depth.

-

3.4. Post-procedural Care

-

Monitor the animal closely during recovery. Key parameters to observe include respiration, heart rate, and body temperature.

-

Provide a quiet and warm environment for recovery.

-

Ensure the animal has fully regained its righting reflex and is ambulatory before returning it to its housing.

Mandatory Visualizations

Caption: Experimental workflow for Propofol administration in an animal study.

Caption: Simplified signaling pathway of Propofol at the GABAA receptor.

References

- 1. Profadol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Propofol - Wikipedia [en.wikipedia.org]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Propofol, a new anaesthetic drug in veterinary medicine [medigraphic.com]

- 11. reference.medscape.com [reference.medscape.com]

- 12. Propofol-Induced Neurotoxicity in the Fetal Animal Brain and Developments in Modifying These Effects—An Updated Review of Propofol Fetal Exposure in Laboratory Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Propofol in Human Plasma

Disclaimer: The following application note details methods for the quantification of Propofol. The initial request for "Profadol Hydrochloride" yielded limited specific results, suggesting a potential typographical error. Given the phonetic similarity and the extensive availability of validated analytical methods for Propofol, a widely used anesthetic agent, this document focuses on Propofol analysis to provide a comprehensive and relevant resource for researchers.

This application note provides a detailed overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of Propofol in human plasma. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent used for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.[1][2][3] Accurate and reliable quantification of Propofol in plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and in forensic investigations.[1][4] High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and specificity.[5][6]

Experimental Protocols

This section outlines a typical experimental workflow for the quantification of Propofol in plasma using HPLC, including sample preparation and chromatographic conditions.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Propofol from plasma samples.

Materials:

-

Human plasma samples

-

Methanol, HPLC grade

-

Propofol-d17 (internal standard), 1000 ng/mL in methanol

-

Vortex mixer

-

Centrifuge (capable of 5000 rpm and 4°C)

-

Micropipettes

-

HPLC vials

Procedure:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (Propofol-d17 at 1000 ng/mL).[7]

-

For blank samples, use 50 µL of drug-free plasma.[7]

-

Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.[7]

-

Centrifuge the samples at 5000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.[7]

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation.

Materials:

-

Human plasma samples

-

Thymol (internal standard)

-

Cyclohexane, HPLC grade

-

0.1 M Sodium phosphate buffer (NaH2PO4)

-

Tetramethyl ammonium hydroxide

-

2-Propanol

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a centrifuge tube, add the plasma sample and the internal standard (Thymol).[5]

-

Add 0.1 M sodium phosphate buffer.[5]

-

Add cyclohexane as the extraction solvent.[5]

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic (cyclohexane) layer to a clean tube.

-

Add a solution of tetramethyl ammonium hydroxide and 2-propanol to the organic phase.[5]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

-

Reconstitute the residue in the mobile phase.[5]

-

Transfer the reconstituted sample to an HPLC vial for injection.

HPLC-UV Method

Chromatographic Conditions:

-

Column: Diamonsil C18 (200 mm x 4.6 mm, 5 µm)[5]

-

Mobile Phase: Methanol:Water (80:20, v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 20 µL

-

Column Temperature: 30°C[5]

-

UV Detection: 270 nm[5]

-

Internal Standard: Thymol[5]

HPLC with Fluorescence Detection Method

Chromatographic Conditions:

-

Column: XBridge C18[8]

-

Mobile Phase: Acetonitrile and Water (pH 4.0)[8]

-

Flow Rate: 1.5 mL/min[8]

-

Injection Volume: Not specified

-

Fluorescence Detection: Excitation at 276 nm, Emission at 310 nm[8]

-

Internal Standard: 2,4-ditert-butylphenol[8]

Data Presentation

The following tables summarize the performance characteristics of various HPLC methods for Propofol quantification in plasma, providing a basis for method selection and comparison.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.20 - 10.00 µg/mL | [5] |

| Correlation Coefficient (r) | 0.9997 | [5] |

| Limit of Quantification (LOQ) | 0.20 µg/mL | [5] |

| Recovery | 98.37% - 100.26% | [5] |

| Intra-day Precision (%RSD) | 4.72% - 9.70% | [5] |

| Inter-day Precision (%RSD) | 4.27% - 6.41% | [5] |

Table 2: HPLC-Fluorescence Detection Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 5 - 2000 ng/mL | [8] |

| Intra-assay Variability | < 10% | [8] |

| Inter-assay Variability | < 10% | [8] |

| Average Recovery | > 95% | [8] |

Table 3: LC-MS/MS Method Validation Parameters for Simultaneous Determination

| Parameter | Propofol | Midazolam | Carbamazepine | Reference |

| Linearity Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL | 5 - 2000 ng/mL | [9] |

| Limit of Detection (LOD) | Not specified | Not specified | Not specified | [9] |

| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | [9] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental process for quantifying Propofol in plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propofol concentration monitoring in plasma or whole blood by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]